molecular formula C10H15ClN2O B2594226 N-(2-aminoethyl)-4-methylbenzamide hydrochloride CAS No. 17197-12-5

N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Cat. No. B2594226
CAS RN: 17197-12-5
M. Wt: 214.69
InChI Key: CVYVNMSEQZYNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-aminoethyl)-4-methylbenzamide hydrochloride” likely refers to a compound that contains an amide group (-CONH2) attached to a benzene ring that is substituted with a methyl group (-CH3) and an aminoethyl group (-NHCH2CH2-). The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through amide coupling reactions or through the reaction of an appropriate amine with an acid chloride .


Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring substituted with a methyl group and an amide group that is connected to an ethylamine chain. The hydrochloride indicates the presence of an ionic bond with a chloride ion .


Chemical Reactions Analysis

The compound, like other amides, might undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid . It might also participate in reactions specific to benzene rings, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might be soluble in polar solvents due to the presence of polar amide and ionic groups .

Scientific Research Applications

Regenerative Medicine and Tissue Engineering

N-(2-aminoethyl)-4-methylbenzamide hydrochloride: is utilized in the synthesis of crosslinkable hydrogels, which are pivotal in regenerative medicine. These hydrogels can be rapidly polymerized under physiological conditions, making them suitable for cell encapsulation, drug delivery, and biofabrication within clinical settings . The hydrogels’ properties, such as swelling behavior, protein release, and barrier function, can be finely tuned to meet specific requirements of tissue engineering applications .

Drug Delivery Systems

The compound’s ability to modify hyaluronic acid and gelatin makes it an excellent candidate for creating drug delivery systems. These systems can be designed to release therapeutic agents in a controlled manner, potentially improving the efficacy and safety profiles of various drugs .

Biocompatibility Studies

In the development of biomaterials, assessing biocompatibility is crucial. N-(2-aminoethyl)-4-methylbenzamide hydrochloride -modified hydrogels have been tested with human dermal fibroblasts and keratinocytes, showing that they support cell proliferation. This indicates their potential use in skin regeneration and other applications where cell-friendly environments are required .

Neurotransmitter Research

While not directly related to N-(2-aminoethyl)-4-methylbenzamide hydrochloride , research on similar compounds like dopamine hydrochloride provides insights into neurotransmitter activities and their modulation within the central nervous system. This can lead to advancements in understanding neurological disorders and developing new treatments .

Stem Cell Niche Engineering

The modification of hyaluronic acid with compounds like N-(2-aminoethyl)-4-methylbenzamide hydrochloride can create hydrogels that maintain the native spherical morphology and stemness of stem cells. This is particularly useful in dental pulp stem cell research, where maintaining the cells’ undifferentiated state is essential for their regenerative capabilities .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

Like other chemical compounds, handling this compound would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions would depend on the specific applications of this compound. For example, if it’s used in pharmaceuticals, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-(2-aminoethyl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-2-4-9(5-3-8)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVNMSEQZYNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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